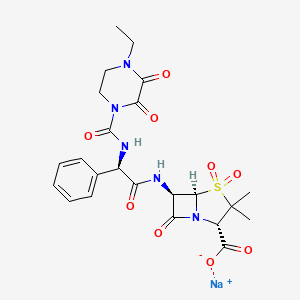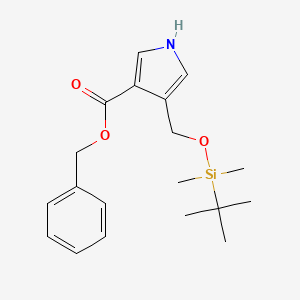
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is a complex organic compound that features a pyrrole ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a benzyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups using TBDMS chloride and the formation of the benzyl ester through esterification reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PhIO or PhI(OAc)2.
Reducing agents: Such as LiAlH4 or NaBH4.
Nucleophiles: Such as fluoride ions for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TBDMS group can lead to the formation of silanols, while reduction of the ester group yields alcohols .
Aplicaciones Científicas De Investigación
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: For the development of potential therapeutic agents.
Material Science: In the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester involves its reactivity towards nucleophiles and electrophiles. The TBDMS group acts as a protecting group, which can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The benzyl ester group can undergo hydrolysis to release the corresponding carboxylic acid .
Comparación Con Compuestos Similares
Similar Compounds
4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an aldehyde functional group.
Propiedades
Fórmula molecular |
C19H27NO3Si |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
benzyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H27NO3Si/c1-19(2,3)24(4,5)23-14-16-11-20-12-17(16)18(21)22-13-15-9-7-6-8-10-15/h6-12,20H,13-14H2,1-5H3 |
Clave InChI |
FBZFDGHWXAWBCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CNC=C1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
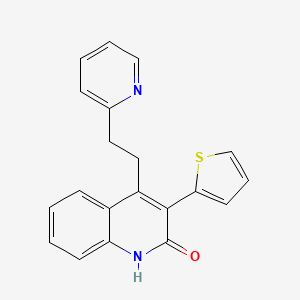
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
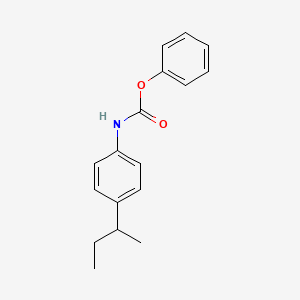
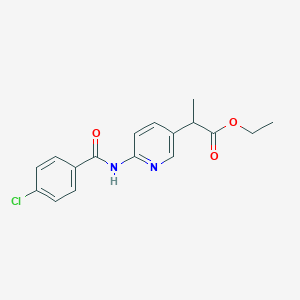
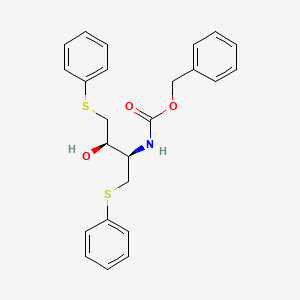
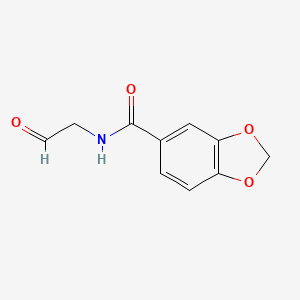

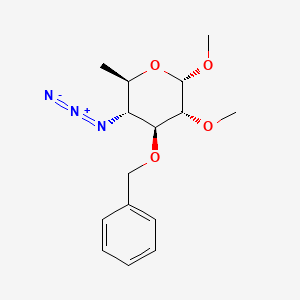
![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
